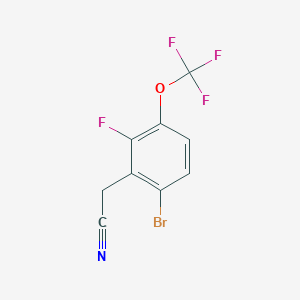
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopentylamino group at the 2-position and an aldehyde group at the 5-position. Pyrimidine derivatives are known for their significant roles in biological systems, including DNA and RNA structures, where they form the backbone of nucleobases such as cytosine, thymine, and uracil .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with cyclopentylamine. This reaction is carried out in a mixture of toluene and water, with cesium carbonate as a base and tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions are maintained at 25-35°C to facilitate the substitution of chlorine atoms with the cyclopentylamino group.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using phase transfer catalysts and solvent-free processes, are often employed to optimize yield and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The aldehyde group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Condensation: Reagents like hydrazine or primary amines under acidic or basic conditions.
Major Products:
Oxidation: 2-(Cyclopentylamino)pyrimidine-5-carboxylic acid.
Reduction: 2-(Cyclopentylamino)pyrimidine-5-methanol.
Condensation: Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
2-(Cyclopentylamino)pyrimidine-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The compound can form hydrogen bonds and other interactions with nucleic acids and proteins, potentially affecting their function. The aldehyde group can also form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity .
Comparación Con Compuestos Similares
2,4,6-Trichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 2-(Cyclopentylamino)pyrimidine-5-carbaldehyde.
2-(Methylthio)pyrimidine-5-carbaldehyde: Another pyrimidine derivative with different substituents that exhibit unique chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopentylamino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-(cyclopentylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-7-8-5-11-10(12-6-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,11,12,13) |
Clave InChI |
HPUARXIUUJMNJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



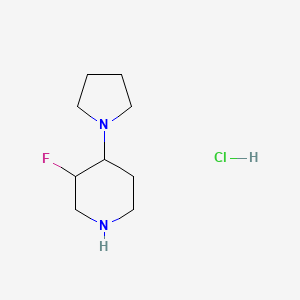
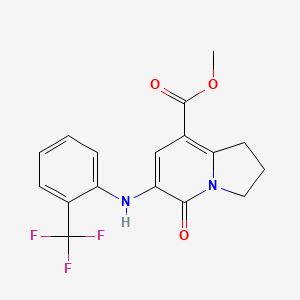
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
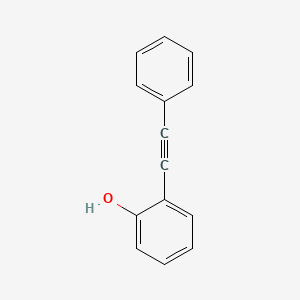
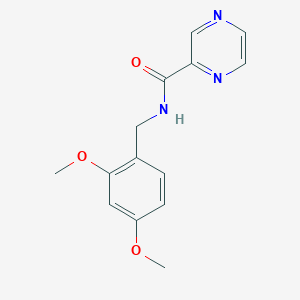
![4-Chloro-5-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13115924.png)
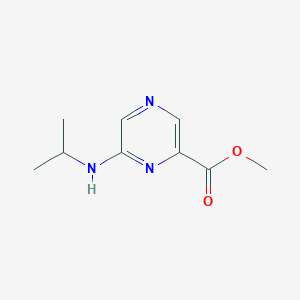
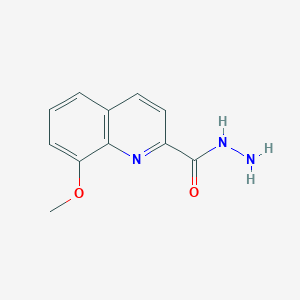
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
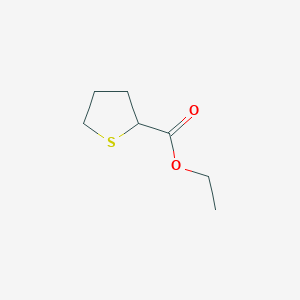
![3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)-2-methylpropanoicacid](/img/structure/B13115975.png)
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
